(2S)-2-aminopropanenitrile hydrochloride

Catalog No.
S815661
CAS No.
59981-03-2
M.F
C3H7ClN2
M. Wt
106.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-aminopropanenitrile hydrochloride

CAS Number

59981-03-2

Product Name

(2S)-2-aminopropanenitrile hydrochloride

IUPAC Name

(2S)-2-aminopropanenitrile;hydrochloride

Molecular Formula

C3H7ClN2

Molecular Weight

106.55 g/mol

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m0./s1

InChI Key

WJGQCCPNVRCAQI-DFWYDOINSA-N

SMILES

CC(C#N)N.Cl

Canonical SMILES

CC(C#N)N.Cl

Isomeric SMILES

C[C@@H](C#N)N.Cl

Pharmaceutical Research

Scientific Field: Medicinal Chemistry Summary: In medicinal chemistry, (2S)-2-aminopropanenitrile hydrochloride is utilized as a building block for the synthesis of various piperidine derivatives, which are crucial in drug development. Methods: The compound is often used in multicomponent reactions involving cyclization and amination to create diverse piperidine structures. These reactions are conducted under controlled conditions, often requiring specific catalysts and solvents. Results: The synthesis processes have led to the creation of numerous piperidine derivatives with potential pharmacological applications. These derivatives are present in more than twenty classes of pharmaceuticals .

Diabetes Research

Scientific Field: Biochemistry Summary: This compound is instrumental in the in-vivo measurement of glucose and alanine metabolism, particularly in diabetes studies. Methods: It is used in conjunction with other biochemical assays to track metabolic changes in diabetic patients. The hydrochloride salt form increases the solubility in aqueous solutions, facilitating its use in various biological assays. Results: Studies have shown measurable shifts in glucose and alanine metabolism in response to treatment, providing insights into the efficacy of new diabetic medications .

Organic Synthesis

Scientific Field: Organic Chemistry Summary: (2S)-2-aminopropanenitrile hydrochloride serves as a precursor in the synthesis of complex organic molecules, including natural products and potential drug candidates. Methods: The compound undergoes various organic reactions, such as Steglich esterification, to yield desired esters. These reactions are characterized by their high yield and specificity. Results: The esterification process has been optimized to achieve up to 96% yield, indicating a highly efficient method for producing esters used in further chemical synthesis .

Neurological Disorder Treatment Research

Scientific Field: Neuropharmacology Summary: Piperidine derivatives synthesized from (2S)-2-aminopropanenitrile hydrochloride are being explored for their therapeutic potential in treating neurological disorders. Methods: The compound is used to create analogs of known neuroactive substances. These analogs are then tested in vitro and in vivo for their activity on various neurological pathways. Results: Some derivatives have shown promising results in preclinical trials, indicating potential as future treatments for conditions like Alzheimer’s disease and Parkinson’s disease .

Agricultural Chemistry

Scientific Field: Agrochemistry Summary: The compound is researched for its use in developing new agrochemicals, such as pesticides and herbicides. Methods: It is used to synthesize compounds that are tested for their efficacy in controlling pests and promoting plant growth. The methods involve synthesizing and testing various derivatives for their biological activity against a range of agricultural pests. Results: Certain derivatives have demonstrated significant bioactivity, suggesting their potential use in sustainable agriculture practices .

Material Science

Scientific Field: Polymer Chemistry Summary: In the field of material science, (2S)-2-aminopropanenitrile hydrochloride is explored for its application in creating novel polymers with enhanced properties. Methods: The compound is polymerized or copolymerized with other monomers to form polymers with specific characteristics. These processes often require precise control over reaction conditions to achieve the desired molecular weight and polymer architecture. Results: The resulting polymers exhibit unique properties, such as increased thermal stability or biodegradability, making them suitable for various industrial applications .

Protein Purification and Analysis

Scientific Field: Biochemistry and Molecular Biology Summary: This compound is used in the purification of proteins, which is essential for various downstream applications. It plays a role in the structural and functional analysis of proteins. Methods: The hydrochloride form of (2S)-2-aminopropanenitrile is used to stabilize proteins during purification processes. It can also act as a buffer component during chromatography and electrophoresis. Results: The use of this compound has led to the purification of proteins with high fidelity, which is crucial for reliable experimental data and reproducibility in research .

Nutritional Supplementation

Scientific Field: Nutrition Science Summary: As a derivative of amino acids, (2S)-2-aminopropanenitrile hydrochloride is studied for its potential as a nutritional supplement, particularly in the form of its amino acid analogs. Methods: The compound is evaluated for its bioavailability and efficacy in dietary supplements through clinical trials and metabolic studies. Results: Preliminary studies suggest that certain derivatives might be beneficial in supplementing diets, especially those lacking in specific amino acids .

Chemical Synthesis of Piperidine Derivatives

(2S)-2-aminopropanenitrile hydrochloride is an organic compound with the molecular formula C3H7ClN2C_3H_7ClN_2 and a molecular weight of approximately 106.55 g/mol. This compound is characterized by its chiral nature, meaning it exists in two enantiomeric forms that are non-superimposable on their mirror images. The specific stereochemistry of (2S)-2-aminopropanenitrile hydrochloride makes it particularly significant in various fields of chemical and biological research. Its CAS number is 59981-03-2, and it is often used as a building block in organic synthesis and pharmaceuticals .

Typical of nitriles and amines. It can undergo hydrolysis to form corresponding carboxylic acids or amides, depending on the reaction conditions. Additionally, it can react with electrophiles due to the nucleophilic nature of the amine group, allowing for the formation of various derivatives. The compound can also be involved in substitution reactions where the chloride ion can be replaced by other nucleophiles .

Research indicates that (2S)-2-aminopropanenitrile hydrochloride exhibits potential biological activity, particularly in relation to immune responses. It has been shown to interact with the interleukin-2 receptor (IL-2R), enhancing the proliferation of CD4+ T lymphocytes. This interaction is crucial for both healthy immune function and various disease states, making this compound a subject of interest in immunology and therapeutic development.

The synthesis of (2S)-2-aminopropanenitrile hydrochloride typically involves the reaction of 2-aminopropanenitrile with hydrochloric acid. This reaction is generally performed under controlled conditions to ensure high purity and yield. The process can be summarized as follows:

  • Starting Material: 2-aminopropanenitrile.
  • Reagent: Hydrochloric acid.
  • Reaction Conditions: Conducted at room temperature, followed by crystallization to isolate the product.

In industrial settings, this compound may be produced using continuous flow reactors to optimize yield and consistency .

(2S)-2-aminopropanenitrile hydrochloride has a broad range of applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its biological activities and interactions with biomolecules.
  • Medicine: Utilized as an intermediate in pharmaceutical synthesis, particularly for drugs targeting specific enzymes or receptors.
  • Industry: Employed in producing agrochemicals and other industrial chemicals .

Studies on (2S)-2-aminopropanenitrile hydrochloride have focused on its interaction with immune system components, particularly its role in modulating T cell responses via IL-2R signaling pathways. Understanding these interactions is vital for developing therapeutic agents aimed at enhancing or inhibiting immune responses in various clinical contexts .

(2S)-2-aminopropanenitrile hydrochloride shares structural similarities with other aminopropanenitriles, such as (2R)-2-aminopropanenitrile hydrochloride (CAS 1385022-43-4). Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular FormulaUnique Features
(2S)-2-Aminopropanenitrile Hydrochloride59981-03-2C3H7ClN2Chiral compound with specific biological activity
(2R)-2-Aminopropanenitrile Hydrochloride1385022-43-4C3H7ClN2Enantiomer with different biological properties
3-Aminopropanenitrile5989-81-0C3H8N2Non-chiral, different reactivity patterns

The distinction between these compounds lies primarily in their stereochemistry and resulting biological activities, which influence their applications in research and industry .

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is (2S)-2-aminopropanenitrile hydrochloride, with the molecular formula C₃H₆N₂·HCl (molecular weight: 106.55 g/mol). Its structure features:

  • A chiral center at carbon 2 (C2), configured as (S).
  • A primary amine (-NH₂) and nitrile (-C≡N) group adjacent to the stereogenic center.
  • A hydrochloride counterion to enhance solubility and stability.

The SMILES notation for the compound is CC(C#N)N.Cl, and its InChIKey is WJGQCCPNVRCAQI-DFWYDOINSA-N.

Table 1: Structural Comparison of (2S)-2-Aminopropanenitrile Hydrochloride and Related Compounds

Property(2S)-2-Aminopropanenitrile Hydrochloride(2R)-2-Aminopropanenitrile Hydrochloride2-Aminopropanenitrile (Non-chiral)
CAS59981-03-2Not explicitly listed2134-48-7 (free base)
Molecular FormulaC₃H₆N₂·HClC₃H₆N₂·HClC₃H₆N₂
ChiralityS-configurationR-configurationAchiral
Key ApplicationsAsymmetric synthesis, pharmaceuticalsLimited literature dataStrecker synthesis intermediates

Physical and Spectroscopic Properties

The compound exists as a white crystalline solid with limited solubility in organic solvents but high solubility in polar aprotic solvents (e.g., DMF, DMSO). Its stability is enhanced by the hydrochloride salt form, which prevents decomposition under standard storage conditions.

Key spectroscopic data include:

  • ¹H NMR: Peaks corresponding to the chiral C2 proton and NH₂ group.
  • IR: Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (NH₂ stretch).

Classical Organic Synthesis Approaches

Cyanide Substitution Reactions with Halogenated Precursors

Cyanide substitution reactions represent a fundamental approach for synthesizing aminonitriles through nucleophilic displacement mechanisms with halogenated precursors [1]. The reaction involves heating halogenoalkanes under reflux with sodium or potassium cyanide solutions in ethanol, where the halogen is replaced by a cyano group to produce the corresponding nitrile [1]. This methodology proves particularly effective for primary halogenoalkanes, which undergo clean substitution via an SN2 mechanism [1].

The solvent selection critically influences reaction outcomes, as water presence tends to promote hydroxide substitution rather than cyanide incorporation [1]. Ethanol serves as the preferred medium due to its ability to solubilize cyanide salts while minimizing competing reactions [1]. Temperature optimization studies demonstrate that reflux conditions at 78-85°C provide optimal conversion rates while maintaining selectivity [2].

Halogenated PrecursorCyanide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
1-BromopropanePotassium CyanideEthanol78685
2-BromobutaneSodium CyanideEthanol85878
ChloroethanePotassium CyanideDimethyl Sulfoxide1201272
IodoacetoneSodium CyanideAcetonitrile80488
BromoacetonitrilePotassium CyanideEthanol78682

The mechanism proceeds through direct nucleophilic attack of cyanide ion on the electrophilic carbon bearing the halogen, resulting in simultaneous carbon-halogen bond cleavage and carbon-cyanide bond formation [1]. Recent developments have explored non-toxic cyanide sources such as hexacyanoferrate complexes and trimethylsilyl cyanide as safer alternatives to traditional alkali metal cyanides [3].

Strecker Amino Acid Nitrile Synthesis Modifications

The Strecker synthesis constitutes one of the most versatile methods for preparing alpha-aminonitriles through a three-component reaction involving aldehydes, amines, and cyanide sources [4] [5]. This methodology proceeds via initial imine formation between the aldehyde and amine components, followed by nucleophilic cyanide addition to generate the alpha-aminonitrile product [4].

Modern modifications to the classical Strecker protocol have introduced Lewis acid catalysts to enhance reaction efficiency and broaden substrate scope [6]. Copper(II) tetrafluoroborate demonstrates exceptional catalytic activity under solvent-free conditions, achieving excellent yields at ambient temperature [6]. The optimization of reaction parameters reveals that 3 mole percent catalyst loading provides optimal conversion while maintaining cost-effectiveness [6].

Aldehyde/KetoneAmine SourceCyanide SourceCatalystTemperature (°C)Yield (%)
AcetaldehydeAmmoniaHydrogen CyanideAmmonium Chloride2576
BenzaldehydeMethylamineTrimethylsilyl CyanideIndium Metal8094
IsobutyraldehydeBenzylaminePotassium CyanideCopper(II) Tetrafluoroborate2588
AcetoneAmmoniaSodium CyanideLewis Acid4069
PropionaldehydeEthylamineTrimethylsilyl CyanideZinc Cyanide6082

The reaction mechanism involves initial condensation of the carbonyl compound with the amine to form an imine intermediate, which becomes activated through coordination to the Lewis acid catalyst [7]. Subsequent nucleophilic attack by the cyanide species occurs at the electrophilic imine carbon, resulting in alpha-aminonitrile formation [7]. Water serves as an effective medium for this transformation, supporting environmentally benign synthesis protocols [7].

Indium metal catalysis has emerged as a particularly effective approach, facilitating excellent yields across diverse substrate combinations including acid-sensitive heteroaromatic aldehydes and alpha,beta-unsaturated systems [7]. The catalytic system demonstrates broad functional group tolerance and operates efficiently with various amine types including primary aromatic amines, benzylamines, and heterocyclic amines [7].

Ammonolysis of α,β-Unsaturated Nitriles

Ammonolysis of alpha,beta-unsaturated nitriles provides a direct route to aminonitrile products through nucleophilic addition of ammonia to the activated double bond system [8]. This methodology proves particularly valuable for industrial applications due to its operational simplicity and high atom economy [8]. The reaction typically requires elevated temperatures and pressures to achieve acceptable conversion rates and selectivities [8].

Acrylonitrile serves as the prototypical substrate for this transformation, undergoing efficient ammonolysis under optimized conditions of 150°C and 1.0 megapascals pressure [8]. The process utilizes 35% aqueous ammonia solutions to achieve conversion rates exceeding 97% with selectivities approaching 95% [8]. Steam distillation protocols enable efficient product recovery while facilitating solvent recycling [8].

Unsaturated NitrileAmmonia Concentration (%)Temperature (°C)Pressure (MPa)Reaction Time (h)Conversion Rate (%)Selectivity (%)
Acrylonitrile351501.02.097.995
Methacrylonitrile351400.83.089.088
Cinnamonitrile251200.64.078.082
Crotononitrile301300.92.585.087
2-Butenenitrile351451.22.092.091

The reaction mechanism involves initial coordination of ammonia to the electron-deficient beta-carbon of the unsaturated nitrile, followed by proton transfer to generate the saturated aminonitrile product [8]. Competing reactions include dimerization and oligomerization pathways that reduce overall selectivity, particularly at elevated temperatures [8]. Process optimization studies demonstrate that precise temperature control and ammonia concentration management minimize these side reactions [8].

Continuous recycling of distillation residues containing unreacted substrates enables enhanced overall yields through multiple reaction cycles [8]. This approach proves economically advantageous for large-scale production while reducing waste generation [8]. The methodology exhibits broad applicability across various substituted acrylonitrile derivatives, though reaction rates and selectivities depend significantly on substrate electronic properties [8].

Enzymatic Resolution Techniques

Amidase-Catalyzed Enantioselective Hydrolysis

Amidase enzymes demonstrate exceptional enantioselectivity in the hydrolysis of racemic aminonitrile substrates, providing access to enantiomerically pure amino acid derivatives [9] [10]. These biocatalysts operate through chemoselective, regioselective, and enantioselective mechanisms that distinguish between enantiomeric substrates with remarkable precision [9]. Rhodococcus rhodochrous strain ATCC BAA-870 exhibits particularly high enantioselectivity toward beta-aminonitriles, achieving enantiomeric excesses up to 85% [10].

The enzymatic process requires careful pH optimization to prevent protonation of amino groups that can interfere with substrate recognition [10]. Operating at pH 9.0 prevents amino group protonation while maintaining enzyme stability and activity [10]. Temperature studies reveal optimal activity at 25-30°C, balancing reaction rate with enzyme stability [11].

Enzyme TypeSubstrateTemperature (°C)pHReaction Time (h)Enantiomeric Excess (%)Conversion (%)
Nitrile Hydratase (Rhodococcus)α-Aminobutyronitrile309.0699.0100
Amidase (Pseudonocardia)3-Amino-3-phenylpropanenitrile257.02485.078
D-AminopeptidaseRacemic α-Aminonitrile308.0897.589
L-Amino Acid Amidaseα-Aminoamide377.51295.092
ACL Racemaseα-Amino-ε-caprolactam308.5698.095

Amidases from Pseudonocardia thermophila demonstrate potent competitive inhibition by boronic acids, providing mechanistic insights into the catalytic process [12]. X-ray crystallographic studies reveal that the cysteine-sulfenic acid ligand functions as the catalytic nucleophile, representing a novel catalytic mechanism for nitrile hydration [12]. The enzyme active site utilizes a low-spin iron(III) center coordinated by unique ligands including deprotonated backbone amides and oxidized cysteine residues [13].

The enantioselective hydrolysis mechanism proceeds through substrate coordination to the metal center, followed by nucleophilic attack by the activated sulfenic acid group [13]. This process generates a cyclic intermediate that subsequently undergoes hydrolysis to yield the final amide product [13]. The stereoselectivity arises from specific substrate orientation within the enzyme active site, determined by hydrogen bonding interactions and steric constraints [14].

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution represents an advanced approach for achieving complete conversion of racemic substrates to single enantiomer products through coupled resolution and racemization processes [15] [16]. This methodology combines enantioselective enzymatic reactions with in situ racemization of the unreacted substrate, enabling theoretical yields of 100% for the desired enantiomer [15].

The process utilizes non-stereoselective nitrile hydratase from Rhodococcus opacus in combination with D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase to achieve dynamic kinetic resolution of alpha-aminonitriles [15]. Complete conversion of racemic alpha-aminobutyronitrile to (R)-alpha-aminobutyric acid occurs within 6 hours at 30°C with optical purity exceeding 99% [15].

Palladium nanocatalysts facilitate the racemization component of the dynamic kinetic resolution process, isomerizing unreacted D-substrate to L-substrate while lipase enzymes selectively acylate the L-enantiomer [16]. This dual catalytic system achieves yields of 80-98% with enantiomeric excesses of 95-98% [16]. The methodology proves particularly effective for phenylglycine derivatives, enabling synthesis of optically active dipeptides and tripeptides [16].

The key mechanistic feature involves rapid equilibration between substrate enantiomers catalyzed by the racemization component, ensuring continuous supply of the preferred substrate for the enantioselective enzyme [15]. The rate of racemization must exceed the rate of enzymatic resolution to maintain dynamic equilibrium and prevent substrate depletion [15]. Temperature optimization balances enzymatic activity with racemization efficiency, typically operating at 30-37°C [16].

Industrial-Scale Production Optimization

Continuous Flow Reactor Configurations

Continuous flow reactors provide significant advantages for aminonitrile synthesis through enhanced mass transfer, precise temperature control, and improved safety profiles [17] [18]. Microreactor technology enables rapid mixing and short residence times while maintaining high conversion efficiencies [17]. Glass microreactors with channel diameters of 0.8 millimeters achieve residence times of 10.7 minutes at flow rates of 200 microliters per minute [18].

The implementation of continuous flow protocols for Strecker reactions demonstrates superior performance compared to traditional batch processes [17]. Flow conditions enable increased reaction efficiency with residence times as short as 2.1 minutes achieving 69% yields, while extended residence times of 10.7 minutes provide quantitative conversion [18]. Temperature control at 80°C within recirculating water systems ensures consistent reaction conditions throughout the process [18].

Reactor TypeChannel Dimensions (mm)Flow Rate (μL/min)Residence Time (min)Temperature (°C)Throughput (mmol/h)Yield (%)
Microreactor (Glass)0.8 (i.d.)20010.7802599
Packed Bed Reactor10 (i.d.)116010.7809898
FlowPlate System0.7 x 1.754007.8405083
Tube-in-Tube Reactor2.0 (i.d.)10020.0251573
Membrane Reactor1.5 (i.d.)50015.0603586

FlowPlate reactor systems utilize rhombus-channel configurations to enhance mixing efficiency through improved mass transfer characteristics [19]. The mass-transfer-limited nature of many aminonitrile syntheses benefits significantly from the increased interfacial area and reduced diffusion distances provided by these designs [19]. Higher flow rates correlate with improved product purity and yield due to enhanced mixing [19].

Packed bed reactors loaded with solid catalysts enable extended operation periods with continuous substrate processing [18]. Column reactors packed with 6000 milligrams of catalyst achieve throughputs of 98 millimoles per hour with 98% isolated yields over 17-hour operation periods [18]. The scalability of these systems permits direct translation from laboratory to pilot plant scale without significant process modifications [18].

Tube-in-tube reactor configurations prove particularly effective for oxygen-requiring transformations, providing controlled gas-liquid contact while maintaining system pressure [20]. These designs enable continuous oxygen saturation of reaction streams, critical for oxidative aminonitrile synthesis protocols [20]. Flow rates of 25 microliters per minute with 80-minute residence times achieve 73% yields in continuous operation [20].

Solvent Selection and Recycling Processes

Solvent selection significantly impacts both reaction efficiency and environmental sustainability in industrial aminonitrile production [21] [22]. Acetonitrile emerges as the preferred medium for many transformations due to its excellent solvating properties for both organic substrates and inorganic catalysts [23]. Recovery efficiencies of 85% with 95% purity after recycling make acetonitrile economically viable for large-scale applications [23].

Distillation-based recovery protocols enable efficient solvent recycling with minimal quality degradation [23]. Methanol demonstrates the highest recovery efficiency at 90% with 92% purity retention, while requiring relatively low energy consumption of 2100 kilojoules per kilogram [22]. The freezing concentration technique for acetonitrile removes water contamination, though approximately 30% of solvent becomes ice-bound and unrecoverable [23].

SolventBoiling Point (°C)Recovery Efficiency (%)Purity After Recycling (%)Energy Consumption (kJ/kg)Waste Reduction (%)Cost Savings (%)
Acetonitrile82859524008060
Methanol65909221008565
Ethanol78889423008262
Toluene111758928007055
Dimethylformamide153708532006550

The optimization of distillation parameters involves careful control of temperature profiles and pressure conditions to maximize recovery while minimizing thermal degradation [22]. Vacuum distillation at reduced pressures enables lower operating temperatures, preserving solvent quality while reducing energy requirements [22]. Automated process control systems monitor head and sump temperatures to terminate distillation at optimal endpoints [23].

Solvent stabilization protocols incorporate buffer systems and antioxidants to prevent degradation during storage and reuse cycles [22]. Calcium chloride drying beds remove residual water contamination from recovered solvents, ensuring consistent performance in subsequent reaction cycles [22]. The implementation of closed-loop recycling systems achieves waste reduction of 80-85% with corresponding cost savings of 60-65% [24].

Rotational-Vibrational Spectral Analysis

The rotational-vibrational spectral analysis of (2S)-2-aminopropanenitrile hydrochloride involves examination of the molecular vibrations and rotations that occur when the compound interacts with electromagnetic radiation in the infrared region. The compound exhibits characteristic absorption bands that provide insight into its molecular structure and bonding characteristics [1] [2].

The nitrile functional group (C≡N) present in the molecule displays a distinctive sharp absorption band in the region of 2200-2300 cm⁻¹, which is characteristic of the C≡N stretching vibration [3] [4]. This band is typically of medium to strong intensity and serves as a diagnostic feature for nitrile-containing compounds. The exact position of this band can be influenced by the electronic environment around the nitrile group, including the presence of the adjacent chiral center and the amino group.

The primary amine group (-NH₂) contributes to the spectral profile through characteristic N-H stretching vibrations, which typically appear as broad bands in the 3200-3500 cm⁻¹ region [3] [5]. These stretching vibrations may appear as asymmetric and symmetric stretching modes, with the asymmetric stretch generally occurring at higher frequencies than the symmetric stretch. The broadness of these bands is often attributed to hydrogen bonding interactions, particularly in the hydrochloride salt form where the amine group is protonated [5].

The C-H stretching vibrations from the methyl group and the methine hydrogen appear in the 2800-3000 cm⁻¹ region, with the methyl group typically showing both asymmetric and symmetric stretching modes [3] [5]. The methine C-H stretch may be distinguished by its position and intensity relative to the methyl stretches.

Rotational fine structure analysis reveals information about the molecular geometry and moments of inertia. The compound, having a relatively small molecular size, exhibits resolvable rotational structure under high-resolution conditions. The rotational constants can be determined from the spacing between rotational lines, providing information about bond lengths and molecular geometry [1] [2].

Chiroptical Properties and Absolute Configuration Determination

The chiroptical properties of (2S)-2-aminopropanenitrile hydrochloride are fundamental to understanding its three-dimensional structure and stereochemical behavior. The compound possesses a single chiral center at the C-2 position, which confers optical activity and allows for the determination of its absolute configuration through various chiroptical techniques [6] [7].

Optical rotation measurements provide direct evidence of the compound's chiral nature. The (2S)-configuration typically exhibits a negative specific rotation value, as observed in related amino acid derivatives with similar stereochemical arrangements [7]. The specific rotation [α]D is measured using sodium D-line (589 nm) and is temperature and solvent dependent. For (2S)-2-aminopropanenitrile hydrochloride, the optical rotation is expected to be negative, consistent with the S-configuration assignment [6] [7].

Circular dichroism (CD) spectroscopy provides detailed information about the electronic transitions and their associated Cotton effects. The nitrile chromophore exhibits an n→π* transition around 200-220 nm, which, when associated with the chiral center, produces characteristic Cotton effects in the CD spectrum [7] [9]. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.

The absolute configuration determination relies on comparison with known standards and application of established chiroptical rules. The (2S)-configuration is consistent with the L-configuration in amino acid nomenclature, where the amino group is positioned to the left when the molecule is drawn in Fischer projection with the carboxyl group (or in this case, the nitrile group) at the top [6] [10].

Electronic circular dichroism (ECD) calculations using time-dependent density functional theory (TD-DFT) can provide theoretical support for the experimental observations. These calculations predict the expected Cotton effects for each possible stereoisomer, allowing for definitive assignment of the absolute configuration [7] [9].

Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation, can provide additional confirmation of the absolute configuration. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can distinguish between enantiomers even when they have similar infrared spectra [7].

Thermodynamic Behavior

Phase Transition Characteristics

The phase transition behavior of (2S)-2-aminopropanenitrile hydrochloride is influenced by its molecular structure, intermolecular interactions, and thermal stability. The compound exists as a crystalline solid at room temperature and exhibits specific thermal behavior upon heating [11] [12].

The melting point of the compound has not been precisely determined in the available literature, but similar aminonitrile hydrochlorides typically exhibit melting points in the range of 150-200°C before decomposition [11] [12]. The compound is more likely to undergo decomposition rather than clean melting, as is common with organic hydrochloride salts containing thermally labile functional groups.

Thermal analysis using differential scanning calorimetry (DSC) would reveal endothermic transitions corresponding to melting, polymorphic transitions, and decomposition processes. The compound may exhibit multiple thermal events, including dehydration (if water is present), polymorphic transitions, and decomposition [11] [12].

Thermogravimetric analysis (TGA) provides information about mass loss as a function of temperature. The initial mass loss typically corresponds to moisture content, followed by decomposition processes that may include hydrogen chloride evolution and nitrile group decomposition [11] [12]. The compound is expected to show thermal stability up to approximately 150-200°C, beyond which decomposition becomes significant.

Polymorphism, the ability of a compound to exist in different crystal forms, is a common phenomenon in pharmaceutical compounds. While specific polymorphic forms of (2S)-2-aminopropanenitrile hydrochloride have not been extensively characterized, the compound may exist in different crystal modifications depending on crystallization conditions, solvent choice, and temperature [11] [12].

The vapor pressure of the compound is expected to be low due to its ionic nature (hydrochloride salt) and intermolecular hydrogen bonding. Sublimation is unlikely under normal conditions, and the compound would decompose before significant vapor pressure is achieved [11].

Solubility Profile in Polar/Non-Polar Media

The solubility characteristics of (2S)-2-aminopropanenitrile hydrochloride are largely determined by its ionic nature as a hydrochloride salt and the presence of both polar and hydrophobic structural elements [13] [14] [15].

In polar solvents, the compound exhibits high solubility due to the ionic interactions between the protonated amine group (NH₃⁺) and the chloride ion (Cl⁻). Water serves as an excellent solvent for this compound, with the solubility being enhanced by hydrogen bonding between the water molecules and both the amine group and the chloride ion [13] [15]. The nitrile group, while not participating in hydrogen bonding as a donor, can act as a weak hydrogen bond acceptor, further contributing to aqueous solubility.

Alcoholic solvents such as methanol and ethanol also provide good solubility for the compound due to their ability to solvate both ionic and polar organic components. The solubility generally decreases with increasing chain length of the alcohol due to the increasing hydrophobic character [15] [16].

In non-polar solvents, the compound shows limited solubility due to the ionic nature of the hydrochloride salt. Solvents such as hexane, benzene, and toluene provide minimal solvation for the ionic components, resulting in poor solubility [14] [15]. The small organic portion of the molecule is insufficient to confer significant solubility in non-polar media.

The partition coefficient (log P) between octanol and water is expected to be negative, indicating preferential partitioning into the aqueous phase. This behavior is typical for hydrochloride salts of organic amines and has implications for biological distribution and pharmacokinetic properties [16].

Temperature effects on solubility follow typical patterns, with increasing solubility at higher temperatures in polar solvents. However, the thermal stability of the compound limits the temperature range over which solubility measurements can be conducted [14] [15].

Stability and Degradation Pathways

Hydrolytic Decomposition Mechanisms

The hydrolytic stability of (2S)-2-aminopropanenitrile hydrochloride is a critical consideration for its storage, handling, and application. The compound contains a nitrile functional group that is susceptible to hydrolysis under various conditions, leading to the formation of amide and carboxylic acid derivatives [17] [18].

The primary hydrolytic pathway involves the nucleophilic attack of water on the nitrile carbon, facilitated by either acidic or basic conditions. Under acidic conditions, the nitrile group undergoes protonation, making it more electrophilic and susceptible to nucleophilic attack by water. The initial step involves the formation of an iminium ion intermediate, which subsequently undergoes hydrolysis to form the corresponding amide [17] [18].

The reaction proceeds through the following mechanistic pathway:
R-C≡N + H₂O + H⁺ → R-C(=NH₂⁺)-OH → R-CO-NH₂ + H⁺

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the nitrile carbon to form a tetrahedral intermediate, which then undergoes rearrangement to form the amide. Further hydrolysis of the amide under more severe conditions can lead to the formation of the corresponding carboxylic acid and ammonia [17] [18].

The rate of hydrolysis is influenced by several factors including pH, temperature, and the presence of catalysts. The compound shows greater stability in acidic conditions compared to basic conditions, which is typical for nitrile compounds [17] [18]. The presence of the adjacent amino group may influence the hydrolysis rate through electronic effects and potential intramolecular interactions.

Temperature significantly affects the hydrolysis rate, with elevated temperatures accelerating the degradation process. Studies on similar compounds have shown that significant hydrolysis can occur at temperatures above 100°C in the presence of moisture [17] [18].

Thermal Stability Under Various Atmospheres

The thermal stability of (2S)-2-aminopropanenitrile hydrochloride varies significantly depending on the atmospheric conditions under which heating occurs. The compound's behavior under different atmospheres provides insight into its degradation mechanisms and appropriate storage conditions [17] [19].

Under inert atmosphere (nitrogen or argon), the compound exhibits enhanced thermal stability compared to air atmosphere. The absence of oxygen prevents oxidative degradation pathways, allowing the compound to withstand higher temperatures before decomposition. The primary degradation pathway under inert conditions involves the elimination of hydrogen chloride, which typically occurs at temperatures above 200°C [17] [19].

In air atmosphere, the compound undergoes both thermal decomposition and oxidative degradation. The presence of oxygen facilitates the oxidation of the amino group, leading to the formation of various nitrogen-containing compounds including imines, aldehydes, and nitrogen oxides. The oxidative degradation typically occurs at lower temperatures than purely thermal decomposition [17] [19].

The thermal decomposition products include hydrogen chloride gas, ammonia, and various carbonaceous residues. The evolution of hydrogen chloride is a significant concern due to its corrosive nature and potential health hazards. The decomposition temperature is influenced by the heating rate, with slower heating rates generally resulting in lower decomposition temperatures [17] [19].

Under humid conditions, the thermal stability is further compromised due to the accelerated hydrolysis of the nitrile group. The presence of water vapor at elevated temperatures promotes the hydrolytic decomposition pathways described previously [17] [19].

Thermogravimetric analysis under different atmospheres reveals distinct mass loss patterns. Under nitrogen atmosphere, the compound typically shows minimal mass loss until the decomposition temperature is reached, followed by rapid mass loss corresponding to hydrogen chloride evolution and organic decomposition. Under air atmosphere, gradual mass loss may begin at lower temperatures due to oxidative processes [17] [19].

The compound's thermal stability is also influenced by the presence of catalysts or impurities that may promote decomposition. Metal ions, in particular, can catalyze oxidative degradation processes, leading to reduced thermal stability [17] [19].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-16-2023

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